Enzyme Stereospecificity: G1PDH Km for G1P vs. G3PDH Km for G3P — Non-Overlapping Catalytic Machinery
The biosynthetic enzyme sn-glycerol-1-phosphate dehydrogenase (G1PDH, EC 1.1.1.261) from Methanobacterium thermoautotrophicum exhibits a Km of 10.5 mM for sn-glycerol 1-phosphate in the oxidative (backward) reaction, with a Vmax of 740 units/mg for the forward reaction and Km values of 0.21 mM for NADH and 0.39 mM for dihydroxyacetone phosphate [1]. In contrast, the spinach leaf sn-glycerol-3-phosphate dehydrogenase (G3PDH, EC 1.1.1.8) displays a Km of 1.6 mM for sn-glycerol 3-phosphate and 0.19 mM for NAD⁺ [2]. G1PDH and G3PDH are not homologous enzymes; G1PDH is a Zn²⁺-dependent enzyme catalyzing pro-R hydrogen transfer from NAD(P)H, whereas bacterial G3PDH (GpsA) operates via a distinct catalytic mechanism without Zn²⁺ coordination [3]. The cross-reactivity between these enzyme-substrate pairs is effectively zero: G1PDH does not accept G3P as substrate, and G3PDH does not process G1P [1].
| Evidence Dimension | Enzyme-substrate affinity (Km) and catalytic machinery |
|---|---|
| Target Compound Data | Km = 10.5 mM for G1P (G1PDH, backward reaction); Km = 0.39 mM for DHAP; Km = 0.21 mM for NADH; Vmax = 740 U/mg (forward); Zn²⁺-dependent, pro-R stereospecific |
| Comparator Or Baseline | sn-Glycerol 3-phosphate: Km = 1.6 mM for G3P (spinach G3PDH, EC 1.1.1.8); Km = 0.19 mM for NAD⁺; no Zn²⁺ cofactor |
| Quantified Difference | Non-homologous enzyme families; zero cross-reactivity between enantiomer-enzyme pairs; ~6.6-fold higher Km for G1P vs. G3P reflects distinct metabolic roles |
| Conditions | M. thermoautotrophicum recombinant G1PDH expressed in E. coli, purified 4300-fold; spinach G3PDH purified via ion-exchange and affinity chromatography |
Why This Matters
Procurement of the correct enantiomer determines whether the compound will be recognized as a substrate at all — using G3P in an archaeal G1PDH assay yields no detectable activity, invalidating kinetic experiments.
- [1] Nishihara M, Koga Y. Expression and use of Methanobacterium thermoautotrophicum sn-glycerol 1-phosphate dehydrogenase for the assay of sn-glycerol 1-phosphate in Archaea. Journal of Fermentation and Bioengineering, 1998, 85(6): 559–563. Km G-1-P = 10.5 mM; Km NAD⁺ = 0.46 mM; Km NADH = 0.21 mM; Km DHAP = 0.39 mM; Vmax = 740 U/mg. View Source
- [2] Kirsch T, Gerber DW, Norman HA, et al. Isolation of a sn-glycerol 3-phosphate: NAD oxidoreductase from spinach leaves. Archives of Biochemistry and Biophysics, 1992; Km glycerol-3-phosphate = 1.6 mM; Km NAD⁺ = 0.19 mM. View Source
- [3] Carbone V, Schofield LR, Sang C, Sutherland-Smith AJ, Ronimus RS. Structure and Evolution of the Archaeal Lipid Synthesis Enzyme sn-Glycerol-1-phosphate Dehydrogenase. J Biol Chem, 2015, 290(35): 21690–21704. First structures of G1PDH with bound DHAP, G1P, NADPH, Zn²⁺; pro-R hydrogen transfer mechanism. View Source
